molecular formula C11H12O B145499 3,3-Dimethyl-1-indanone CAS No. 26465-81-6

3,3-Dimethyl-1-indanone

Cat. No. B145499
CAS RN: 26465-81-6
M. Wt: 160.21 g/mol
InChI Key: QWZAOSKLFKAEOK-UHFFFAOYSA-N
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Patent
US05514690

Procedure details

A mixture of nitric acid (90% fuming, 35 mL) and urea (0.17 g) was cooled to -10° C. and purged with air for 20 minutes; 3,3-dimethyl-1-indanone (8.68 g, 54.2 mmoles) was added and the reaction was stirred for two hours at -10° C. to 5° C. The reaction mixture was poured into ice/H2O and extracted with ethyl acetate. The combined extracts were washed with distilled H2O, saturated NaHCO3 solution, saturated NaCl solution, and dried over MgSO4. The solvent was recovered under vacuum to obtain 10.0 g of a yellow solid. The crude product was recrystallized from methanol in two crops to obtain 8.08 g (71%) of the title D compound as yellow needles. MS: M- @ 205.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].NC(N)=O.[CH3:9][C:10]1([CH3:20])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[CH2:11]1>>[CH3:9][C:10]1([CH3:20])[C:18]2[C:13](=[CH:14][C:15]([N+:1]([O-:4])=[O:2])=[CH:16][CH:17]=2)[C:12](=[O:19])[CH2:11]1

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.17 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
8.68 g
Type
reactant
Smiles
CC1(CC(C2=CC=CC=C12)=O)C
Step Three
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for two hours at -10° C. to 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with air for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with distilled H2O, saturated NaHCO3 solution, saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was recovered under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC(C2=CC(=CC=C12)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.